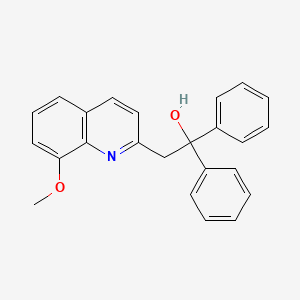![molecular formula C9H8BrClN2 B13946126 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-ethylpyridine followed by cyclization to form the pyrrolo[2,3-b]pyridine ring . Industrial production methods may involve the use of transition metal catalysts to improve yield and selectivity .
化学反応の分析
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
科学的研究の応用
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
類似化合物との比較
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
特性
分子式 |
C9H8BrClN2 |
|---|---|
分子量 |
259.53 g/mol |
IUPAC名 |
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c1-2-6-7-3-5(10)4-12-9(7)13-8(6)11/h3-4H,2H2,1H3,(H,12,13) |
InChIキー |
NLRSBSJJURQLBR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC2=C1C=C(C=N2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
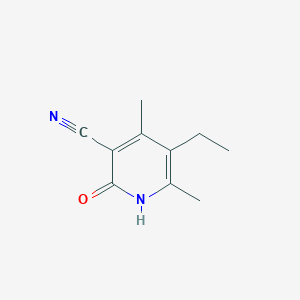
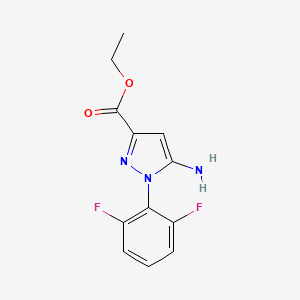
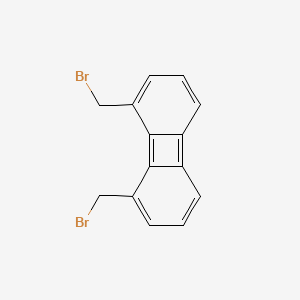

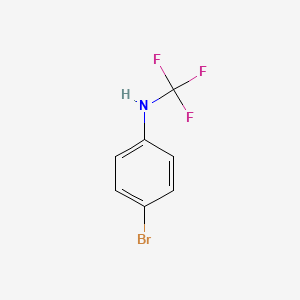
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
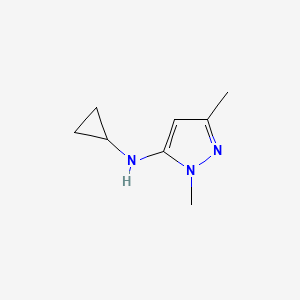
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
